molecular formula C8H7BrN4O B1375780 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 474956-06-4

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1375780
M. Wt: 255.07 g/mol
InChI Key: GTCANPWWELAJSG-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It is synthesized from imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .


Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by the presence of an imidazo[1,2-a]pyridine core, a hydrazone functionality, and a carbohydrazide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide include the reaction of 5-bromo-2-aminopyridine with ethyl bromopyruvate .

Scientific Research Applications

Application in Anticonvulsant Studies

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties . These new compounds have been studied for their anticonvulsant properties .
  • Methods of Application: The target compounds were synthesized and their in vivo anticonvulsant properties were studied using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity was studied using the rotarod method .
  • Results: Most of the new compounds displayed remarkable anticonvulsant properties. Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure . Their results are comparable to that of the standard drug diazepam . The motor impairment study revealed that all the compounds are non-toxic up to 100 mg/kg .

Application in Organic Syntheses and as Pharmaceutical Intermediates

  • Scientific Field: Organic Chemistry
  • Summary of Application: 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
  • Methods of Application: The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
  • Results: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Application in Anticonvulsant Studies

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties . These new compounds have been studied for their anticonvulsant properties .
  • Methods of Application: The target compounds were synthesized and their in vivo anticonvulsant properties were studied using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity was studied using the rotarod method .
  • Results: Most of the new compounds displayed remarkable anticonvulsant properties. Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure . Their results are comparable to that of the standard drug diazepam . The motor impairment study revealed that all the compounds are non-toxic up to 100 mg/kg .

Application in Organic Syntheses and as Pharmaceutical Intermediates

  • Scientific Field: Organic Chemistry
  • Summary of Application: 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
  • Methods of Application: The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
  • Results: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Application in Anticonvulsant Studies

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties . These new compounds have been studied for their anticonvulsant properties .
  • Methods of Application: The target compounds were synthesized and their in vivo anticonvulsant properties were studied using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity was studied using the rotarod method .
  • Results: Most of the new compounds displayed remarkable anticonvulsant properties at these doses. Particularly, compounds 3b and 4 carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties respectively, exhibited complete protection against seizure and their results are comparable to that of standard drug diazepam . Further, the motor impairment study revealed that all the compounds are nontoxic upto 100 mg/kg .

Application in Organic Syntheses and as Pharmaceutical Intermediates

  • Scientific Field: Organic Chemistry
  • Summary of Application: 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
  • Methods of Application: The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
  • Results: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCANPWWELAJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
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6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
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Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Citations

For This Compound
11
Citations
S Ulloora, R Shabaraya, AV Adhikari - Medicinal Chemistry Research, 2014 - Springer
In the present work, we report the facile synthesis and anticonvulsant study of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality (3a–3e) and suitably …
Number of citations: 22 link.springer.com
KV Shenoy, PP Venugopal, PDR Kumari… - Journal of Molecular …, 2021 - Elsevier
A new inhibitor, 6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo [1,2-a]pyridine-2-carbohydrazide (DMPIP) was evaluated as a corrosion inhibitor for Mild Steel (MS) in 0.5 M HCl …
Number of citations: 21 www.sciencedirect.com
KN Sanghavi, GK Dhuda… - Polycyclic Aromatic …, 2023 - Taylor & Francis
An efficient and facile synthetic procedure has been developed for the synthesis of novel series of Bis-6-aryl-imidazo[1,2-a]pyridine-2-carboxamide containing 3,3'-((oxybis(ethane-2,1-…
Number of citations: 1 www.tandfonline.com
R Chitrakar, D Rawat, R Sistla, LN Vadithe… - Bioorganic & Medicinal …, 2021 - Elsevier
We report herein, the design, synthesis and study of anticancer properties of sulfenylated 2-phenylimidazo[1,2-a]pyridines and their analogues. A set of twenty sulfenylated imidazo[1, 2-…
Number of citations: 8 www.sciencedirect.com
C Ravi, S Adimurthy - The Chemical Record, 2017 - Wiley Online Library
Imidazo[1,2‐a]pyridines play an important role in medicinal chemistry. In spite of very drastic developments on syntheses and functionalization in this area, the use of inexpensive …
Number of citations: 75 onlinelibrary.wiley.com
Y Yu, Y Han, F Zhang, Z Gao, T Zhu… - Journal of Medicinal …, 2020 - ACS Publications
PI3K-Akt-mTOR signaling pathway has been validated as an effective targeting pathway for cancer therapy. However, no PI3K/mTOR dual inhibitor has been approved by the FDA yet. …
Number of citations: 56 pubs.acs.org
PP Venugopal, PDR Kumari, D Chakraborty - Materials Chemistry and …, 2022 - Elsevier
Intensive research has recently been directed toward synthesizing novel, non-toxic, and cost-effective organic inhibitors against metallic corrosion. In the present investigation, a non-…
Number of citations: 18 www.sciencedirect.com
AAO Abeed, T El-Emary, S Alharthi - Current Organic Synthesis, 2022 - ingentaconnect.com
Background: This paper showed the synthetic capability of the indolo[2,3-b]quinoxaline nucleus to be provided as an excellent precursor for the synthesis of various heterocyclic …
Number of citations: 3 www.ingentaconnect.com
O Delgado, F Delgado, JA Vega… - European Journal of …, 2015 - Elsevier
The search for novel heterobicyclic compounds within the drug-like chemical space continues to be an area of interest in medicinal chemistry. Unsaturated N-bridgehead heterocycles …
Number of citations: 17 www.sciencedirect.com
PA Mahesar, PA Channar, SA Ejaz, A Saeed… - Chemical Papers, 2023 - Springer
In the current study, total six hydrazinyl 1,2,4-triazoles derivatives (5a–5f) are reported. A new series of pyridine substituted 1,2,4-triazoles was synthesized and tested for in vitro studies, …
Number of citations: 2 link.springer.com

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